Cas no 2228518-75-8 (6-(4-bromophenyl)hexan-2-ol)

6-(4-Bromophenyl)hexan-2-ol is a brominated aromatic alcohol with a hexyl chain, offering versatile utility in organic synthesis and pharmaceutical intermediates. The presence of the 4-bromophenyl group enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, making it valuable in constructing complex molecular frameworks. The hydroxyl group at the second carbon allows for further functionalization, including oxidation or esterification. Its well-defined structure and stability under standard conditions ensure consistent performance in research and industrial applications. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and structural flexibility.
6-(4-bromophenyl)hexan-2-ol structure
6-(4-bromophenyl)hexan-2-ol structure
Product name:6-(4-bromophenyl)hexan-2-ol
CAS No:2228518-75-8
MF:C12H17BrO
Molecular Weight:257.166783094406
CID:6255540
PubChem ID:165713924

6-(4-bromophenyl)hexan-2-ol 化学的及び物理的性質

名前と識別子

    • 6-(4-bromophenyl)hexan-2-ol
    • EN300-1934896
    • 2228518-75-8
    • インチ: 1S/C12H17BrO/c1-10(14)4-2-3-5-11-6-8-12(13)9-7-11/h6-10,14H,2-5H2,1H3
    • InChIKey: GDPZLLMXTMLHNB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CCCCC(C)O

計算された属性

  • 精确分子量: 256.04628g/mol
  • 同位素质量: 256.04628g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 141
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • XLogP3: 3.9

6-(4-bromophenyl)hexan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1934896-1.0g
6-(4-bromophenyl)hexan-2-ol
2228518-75-8
1g
$1086.0 2023-05-31
Enamine
EN300-1934896-0.1g
6-(4-bromophenyl)hexan-2-ol
2228518-75-8
0.1g
$678.0 2023-09-17
Enamine
EN300-1934896-10g
6-(4-bromophenyl)hexan-2-ol
2228518-75-8
10g
$3315.0 2023-09-17
Enamine
EN300-1934896-5.0g
6-(4-bromophenyl)hexan-2-ol
2228518-75-8
5g
$3147.0 2023-05-31
Enamine
EN300-1934896-2.5g
6-(4-bromophenyl)hexan-2-ol
2228518-75-8
2.5g
$1509.0 2023-09-17
Enamine
EN300-1934896-0.25g
6-(4-bromophenyl)hexan-2-ol
2228518-75-8
0.25g
$708.0 2023-09-17
Enamine
EN300-1934896-0.05g
6-(4-bromophenyl)hexan-2-ol
2228518-75-8
0.05g
$647.0 2023-09-17
Enamine
EN300-1934896-0.5g
6-(4-bromophenyl)hexan-2-ol
2228518-75-8
0.5g
$739.0 2023-09-17
Enamine
EN300-1934896-10.0g
6-(4-bromophenyl)hexan-2-ol
2228518-75-8
10g
$4667.0 2023-05-31
Enamine
EN300-1934896-1g
6-(4-bromophenyl)hexan-2-ol
2228518-75-8
1g
$770.0 2023-09-17

6-(4-bromophenyl)hexan-2-ol 関連文献

6-(4-bromophenyl)hexan-2-olに関する追加情報

Comprehensive Analysis of 6-(4-bromophenyl)hexan-2-ol (CAS No. 2228518-75-8): Properties, Applications, and Industry Insights

In the rapidly evolving field of organic chemistry, 6-(4-bromophenyl)hexan-2-ol (CAS No. 2228518-75-8) has emerged as a compound of significant interest due to its unique structural features and versatile applications. This brominated aromatic alcohol combines a hexan-2-ol backbone with a 4-bromophenyl substituent, making it valuable for pharmaceutical intermediates, material science, and specialty chemical synthesis. Researchers and industry professionals frequently search for terms like "6-(4-bromophenyl)hexan-2-ol synthesis," "CAS 2228518-75-8 applications," and "bromophenyl derivatives in drug discovery," reflecting its growing relevance.

The molecular structure of 6-(4-bromophenyl)hexan-2-ol features a six-carbon aliphatic chain terminated by a hydroxyl group at the second position, while the aromatic ring’s bromine atom enhances its reactivity in cross-coupling reactions. This characteristic aligns with current trends in green chemistry and sustainable catalysis, where halogenated compounds play pivotal roles in minimizing waste. Recent studies highlight its potential as a building block for OLED materials and liquid crystals, addressing the demand for energy-efficient display technologies—a hot topic in material science forums.

From a synthetic perspective, CAS 2228518-75-8 is often prepared via Grignard reactions or palladium-catalyzed couplings, methods frequently queried in academic databases. Its lipophilic nature and moderate polarity make it suitable for prodrug design, particularly in enhancing bioavailability—a key focus area for pharmaceutical developers. Industry reports also note its utility in flavor and fragrance applications, where controlled bromination modifies scent profiles.

Regulatory and safety profiles of 6-(4-bromophenyl)hexan-2-ol adhere to standard laboratory handling protocols, with no significant environmental hazards reported. As interest grows in high-value fine chemicals, this compound exemplifies innovation at the intersection of medicinal chemistry and industrial applications. Future research may explore its role in biodegradable polymers or catalysis, further expanding its commercial potential.

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